molecular formula C15H18N6O B11094868 Furazano[3,4-b]pyrazine-5,6-diamine, N-isopropyl-N'-(3,4-dimethylphenyl)-

Furazano[3,4-b]pyrazine-5,6-diamine, N-isopropyl-N'-(3,4-dimethylphenyl)-

Cat. No.: B11094868
M. Wt: 298.34 g/mol
InChI Key: LMBGONNJCUJOFR-UHFFFAOYSA-N
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Description

N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylaniline and various oxadiazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

    Industrial Chemistry: The compound is utilized in various industrial processes, including the synthesis of other complex molecules and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-METHYLAMINE
  • **N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ETHYLAMINE

Uniqueness

N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its isopropylamine moiety, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

6-N-(3,4-dimethylphenyl)-5-N-propan-2-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C15H18N6O/c1-8(2)16-12-13(19-15-14(18-12)20-22-21-15)17-11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,16,18,20)(H,17,19,21)

InChI Key

LMBGONNJCUJOFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=NON=C3N=C2NC(C)C)C

Origin of Product

United States

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